molecular formula C6H5ClN4OS B12733694 Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- CAS No. 120107-56-4

Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy-

Cat. No.: B12733694
CAS No.: 120107-56-4
M. Wt: 216.65 g/mol
InChI Key: FOFGRDNGIBPLFM-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- is a compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- can be compared with other similar compounds in the imidazo[2,1-b]thiazole family:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .

Properties

CAS No.

120107-56-4

Molecular Formula

C6H5ClN4OS

Molecular Weight

216.65 g/mol

IUPAC Name

6-chloro-N'-hydroxyimidazo[2,1-b][1,3]thiazole-5-carboximidamide

InChI

InChI=1S/C6H5ClN4OS/c7-4-3(5(8)10-12)11-1-2-13-6(11)9-4/h1-2,12H,(H2,8,10)

InChI Key

FOFGRDNGIBPLFM-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC2=NC(=C(N21)/C(=N/O)/N)Cl

Canonical SMILES

C1=CSC2=NC(=C(N21)C(=NO)N)Cl

Origin of Product

United States

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